molecular formula C11H11ClN4O B2958529 2-chloro-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide CAS No. 1183156-43-5

2-chloro-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide

Cat. No.: B2958529
CAS No.: 1183156-43-5
M. Wt: 250.69
InChI Key: UUKGHGVJLCZAND-UHFFFAOYSA-N
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Description

2-Chloro-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide is a chemical compound that belongs to the class of acetamides It features a chloro group, a phenyl ring, and a 5-methyl-1H-1,2,4-triazol-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide typically involves the following steps:

  • Preparation of 5-methyl-1H-1,2,4-triazole-3-carboxylate: This intermediate is synthesized through the reaction of hydrazine with formic acid under controlled conditions.

  • Formation of the phenyl ring: The phenyl ring is introduced using a suitable aromatic compound, such as benzene, through electrophilic substitution reactions.

  • Chloroacetylation: The chloroacetyl chloride is reacted with the phenyl ring in the presence of a base to introduce the chloroacetyl group.

  • Coupling Reaction: The chloroacetylated phenyl compound is then coupled with the 5-methyl-1H-1,2,4-triazole-3-carboxylate to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale reaction vessels to ensure efficient production. The use of catalysts and optimized reaction conditions can help improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide can undergo various chemical reactions, including:

  • Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.

  • Reduction: The chloro group can be reduced to form an amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the chloro group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Phenolic derivatives, such as hydroquinone and catechol.

  • Reduction: Amines, such as this compound.

  • Substitution: Amides and amines.

Scientific Research Applications

2-Chloro-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: It has shown promise in the development of new pharmaceuticals, particularly in the treatment of infections and inflammatory conditions.

  • Industry: The compound is used in the production of various chemical products, including agrochemicals and dyes.

Mechanism of Action

2-Chloro-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide is similar to other acetamide derivatives, such as 2-chloro-N-(3-phenyl)acetamide and 2-chloro-N-(3-methylphenyl)acetamide. its unique structure, particularly the presence of the 5-methyl-1H-1,2,4-triazol-3-yl group, sets it apart and contributes to its distinct properties and applications.

Comparison with Similar Compounds

  • 2-chloro-N-(3-phenyl)acetamide

  • 2-chloro-N-(3-methylphenyl)acetamide

  • 2-chloro-N-(3-ethylphenyl)acetamide

  • 2-chloro-N-(3-propylphenyl)acetamide

This comprehensive overview highlights the significance of 2-chloro-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide in various scientific and industrial applications. Further research and development may uncover additional uses and benefits of this versatile compound.

Properties

IUPAC Name

2-chloro-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O/c1-7-13-11(16-15-7)8-3-2-4-9(5-8)14-10(17)6-12/h2-5H,6H2,1H3,(H,14,17)(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKGHGVJLCZAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2=CC(=CC=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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